molecular formula C8H6ClFO B1499479 2-Chloro-3-(fluoromethyl)benzaldehyde CAS No. 916791-72-5

2-Chloro-3-(fluoromethyl)benzaldehyde

Cat. No.: B1499479
CAS No.: 916791-72-5
M. Wt: 172.58 g/mol
InChI Key: UQKSEFCLIROKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6ClFO It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a fluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(fluoromethyl)benzaldehyde typically involves the chlorination and fluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(fluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Chloro-3-(fluoromethyl)benzoic acid.

    Reduction: 2-Chloro-3-(fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(fluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(fluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve the formation of covalent bonds with target molecules, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    2-Chloro-4-(fluoromethyl)benzaldehyde: Similar structure but with the fluoromethyl group at the fourth position.

    3-Chloro-2-(fluoromethyl)benzaldehyde: Similar structure but with the chlorine and fluoromethyl groups swapped.

Uniqueness

2-Chloro-3-(fluoromethyl)benzaldehyde is unique due to the specific positioning of the chlorine and fluoromethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-3-(fluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSEFCLIROKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652918
Record name 2-Chloro-3-(fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-72-5
Record name 2-Chloro-3-(fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 2
2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 4
2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(fluoromethyl)benzaldehyde
Reactant of Route 6
2-Chloro-3-(fluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.